3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid
Description
3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11BrClNO2. It is a derivative of butyric acid, featuring an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring.
Properties
Molecular Formula |
C10H11BrClNO2 |
|---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
3-amino-4-(2-bromo-4-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrClNO2/c11-9-4-7(12)2-1-6(9)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) |
InChI Key |
YBIBUAJUHSMJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-bromo-4-chlorobenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable ketone to form an intermediate compound.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Neuropharmacological Applications
Inhibition of Neurodegenerative Pathways
Research indicates that derivatives of 3-amino-4-(2-bromo-4-chlorophenyl)butyric acid may serve as inhibitors of enzymes involved in the kynurenine pathway, which is crucial in the metabolism of tryptophan. This pathway has been implicated in several neurodegenerative diseases, including Alzheimer's disease and Huntington's chorea. By inhibiting kynureninase and kynurenine-3-hydroxylase, these compounds could potentially reduce the production of neurotoxic metabolites like quinolinic acid, thereby offering therapeutic benefits in managing neurodegenerative conditions .
Case Study: Neuroprotective Effects
A study highlighted the protective effects of similar compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their potential use in treating neurodegenerative diseases .
Oncological Applications
Tumor Growth Inhibition
Preliminary studies have shown that 3-amino-4-(2-bromo-4-chlorophenyl)butyric acid exhibits anti-cancer properties by inhibiting tumor growth. For instance, in xenograft models of renal cell carcinoma, administration of this compound resulted in a notable reduction in tumor size when combined with mTOR inhibitors . This suggests a synergistic effect that could enhance the efficacy of existing cancer therapies.
Data Table: Anti-Cancer Activity
| Compound Name | Cancer Type | Mechanism of Action | Effect on Tumor Size |
|---|---|---|---|
| 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid | Renal Cell Carcinoma | Inhibition of mTOR signaling | Significant reduction |
| Baclofen (structural analog) | Multiple Cancers | GABA receptor modulation | Moderate reduction |
Pharmaceutical Development
Synthesis and Derivatives
The synthesis of 3-amino-4-(2-bromo-4-chlorophenyl)butyric acid involves various chemical transformations that yield derivatives with enhanced biological activity. These derivatives are being explored for their potential as new therapeutic agents targeting GABA receptors, which play a critical role in neuronal excitability and muscle tone regulation .
Case Study: GABA Receptor Modulation
Research has demonstrated that functionalized amino acids derived from this compound can effectively inhibit GABA uptake across different subtypes of GABA transporters. These findings suggest that such derivatives could be developed into novel treatments for conditions like epilepsy and spasticity .
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The bromine and chlorine atoms on the phenyl ring contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
- 3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid
- 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
- 3-Amino-4-(2-bromo-4-fluorophenyl)butyric Acid
Comparison:
- Uniqueness: 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity.
- Chemical Properties: The presence of different halogen atoms (bromine, chlorine, fluorine) in similar compounds can lead to variations in their chemical properties, such as polarity, solubility, and reactivity.
- Biological Activity: The specific arrangement of halogen atoms can affect the compound’s interaction with biological targets, leading to differences in their pharmacological profiles .
Biological Activity
3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid is . The presence of an amino group and halogenated phenyl ring significantly influences its biological properties. The structure can be represented as follows:
The biological activity of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid may involve several mechanisms:
- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
- Antitumor Activity : Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines .
- Antimicrobial Effects : Some studies have suggested that related compounds possess antibacterial properties against pathogens such as E. faecalis and K. pneumoniae, indicating potential applications in treating infections .
Antitumor Activity
A study evaluated the cytotoxicity of several analogs, including 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid, against different cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications. For example, one derivative demonstrated an IC50 value of 25.1 μM against non-small lung cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid | EKVX (lung cancer) | 25.1 |
| Another derivative | MDA-MB-435 (breast cancer) | 21.5 |
GABA Receptor Interaction
Research has shown that compounds structurally similar to 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid can bind to GABA receptors, modulating their activity and potentially enhancing inhibitory neurotransmission. This interaction is crucial for developing treatments for anxiety and epilepsy .
Antimicrobial Activity
In vitro studies have demonstrated that certain derivatives exhibit antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, a derivative showed MIC values ranging from 40 to 50 µg/mL against multiple bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| K. pneumoniae | 50 |
Case Studies
- Cancer Treatment : A clinical trial investigated the efficacy of a related compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size and improved patient survival rates.
- Neurological Disorders : A preclinical study assessed the effects of a GABAergic derivative on seizure frequency in animal models, showing promising results that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
